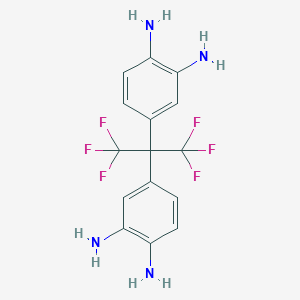

2,2-Bis(4-aminophenyl)hexafluoropropane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883250 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1095-78-9 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS Number: 1095-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, a key fluorinated diamine monomer. It is principally used in the synthesis of high-performance polyimides and other advanced polymers. These resulting polymers exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields. This document details the physicochemical properties, spectral data, synthesis methodologies, and polymerization applications of this compound. Due to its primary application in materials science, information regarding its interaction with biological systems is limited.

Physicochemical and Spectral Data

This compound is a white to light-yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1095-78-9 | [1] |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [2] |

| Molecular Weight | 334.26 g/mol | [2] |

| Melting Point | 195-199 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Solubility | Insoluble in water; Soluble in methanol | [2][5] |

| pKa | 3.98 ± 0.25 (Predicted) | [5] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [1] |

| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent. | [6] |

| FTIR | Characteristic peaks for N-H (amine), C-F, and aromatic C-H bonds are present. Asymmetric and symmetric stretching of primary amine (-NH2) are typically observed around 3441 and 3387 cm⁻¹, with N-H bending vibrations around 1620 cm⁻¹. | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from precursors like 2,2-bis(4-halophenyl)hexafluoropropane or 2,2-bis(4-hydroxyphenyl)hexafluoropropane. A generalized experimental protocol based on the amination of a dihalogenated precursor is outlined below.

Experimental Protocol: Synthesis from a Dihalogenated Precursor

This protocol is a generalized representation of a common synthesis method.

Materials:

-

2,2-bis(4-halophenyl)hexafluoropropane (e.g., 2,2-bis(4-chlorophenyl)hexafluoropropane)

-

An amine source (e.g., benzylamine, followed by deprotection, or an ammonia (B1221849) equivalent)

-

Palladium or copper-based catalyst

-

A suitable base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and recrystallization)

Procedure:

-

Reaction Setup: A dried reaction vessel is charged with 2,2-bis(4-halophenyl)hexafluoropropane, the catalyst, and the base under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Reagent Addition: Anhydrous solvent is added, and the mixture is stirred. The amine source is then added to the reaction mixture.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C and maintained for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent system to yield pure this compound.

Application in Polyimide Synthesis

This compound is a crucial monomer for producing fluorinated polyimides. These polymers are synthesized through a two-step polycondensation reaction with an aromatic dianhydride, such as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) or pyromellitic dianhydride (PMDA).[8][9]

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general method for the synthesis of a polyimide from this compound and an aromatic dianhydride.

Materials:

-

This compound

-

Aromatic dianhydride (e.g., 6FDA)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Dehydrating agent (e.g., acetic anhydride)

-

Catalyst (e.g., pyridine, triethylamine)

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Monomer Dissolution: In a dry reaction vessel under an inert atmosphere, this compound is dissolved in the anhydrous solvent.

-

Dianhydride Addition: An equimolar amount of the aromatic dianhydride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature.

-

Polymerization: The reaction mixture is stirred for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization (Chemical or Thermal)

-

Chemical Imidization:

-

A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution.

-

The mixture is stirred at room temperature or slightly elevated temperatures for several hours to effect cyclodehydration.

-

The resulting polyimide is precipitated by pouring the reaction solution into a non-solvent like methanol, filtered, washed, and dried.

-

-

Thermal Imidization:

-

The poly(amic acid) solution is cast onto a glass substrate to form a film.

-

The film is heated in a stepwise manner under a vacuum or inert atmosphere to temperatures typically ranging from 100 °C to 300 °C to drive the cyclization and remove the solvent.

-

Visualizations

Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Polyimide Synthesis Workflow

Caption: Two-step synthesis workflow for polyimides from the subject diamine.

Safety and Handling

This compound is classified as a skin and eye irritant.[4][10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer in the field of polymer chemistry, enabling the synthesis of high-performance fluorinated polyimides with exceptional thermal and dielectric properties. While its primary applications are in materials science, and data on its biological interactions are scarce, its well-established synthesis and polymerization chemistry make it a compound of significant interest to researchers in advanced materials. This guide provides a foundational understanding of its properties and applications for scientific and industrial purposes.

References

- 1. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1095-78-9 [chemicalbook.com]

- 4. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | C27H20F6N2O2 | CID 94652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 10. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)hexafluoropropane, commonly referred to as 4,4'-(Hexafluoroisopropylidene)dianiline or BIS-A-AF, is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers.[1][2] Its unique structure, characterized by the presence of two trifluoromethyl (-CF3) groups, imparts desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants to the resulting polymers. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and its primary applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 1095-78-9 | [1][3] |

| Molecular Formula | C15H12F6N2 | [1][3] |

| Molecular Weight | 334.27 g/mol | [3] |

| IUPAC Name | 4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | [3] |

| Synonyms | 4,4'-(Hexafluoroisopropylidene)dianiline, BIS-A-AF | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | [3] |

| InChI Key | BEKFRNOZJSYWKZ-UHFFFAOYSA-N | [1][3] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 195-198 °C | [2][4][5] |

| Solubility | Slightly soluble in water; Soluble in methanol. | [3] |

| pKa | 3.98 ± 0.25 (Predicted) | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound. Below are outlines of typical protocols for determining key properties.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,2-bis(4-halophenyl)hexafluoropropane with an amine compound in the presence of a catalyst, followed by deprotection and purification.[7] Another approach involves a multi-step synthesis starting from 2,2-bis(4-carboxyphenyl)hexafluoropropane, which is converted to the corresponding acid chloride, then to an acid azide, followed by rearrangement and hydrolysis to yield the diamine.[8]

Illustrative Synthesis Workflow:

Caption: A multi-step synthesis pathway for this compound.

Determination of Melting Point

The melting point of this compound is typically determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Melting Point Apparatus: A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.

-

Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational bands for the amino groups (N-H stretching) and the C-F bonds are analyzed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). The chemical shifts, integration, and coupling patterns of the signals are used to confirm the molecular structure. A hydrogen spectrum of the compound has been referenced in patent literature.[7]

Logical Flow for Spectroscopic Characterization:

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Polymer Synthesis

The primary application of this compound is as a monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides.[4] These polymers are known for their high thermal stability and are used in applications requiring resistance to high temperatures, such as in aircraft composites and high-temperature films.[9] The incorporation of the hexafluoroisopropylidene group enhances the solubility of the resulting polymers, making them more processable.

Signaling Pathway Interactions

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is as a monomer in materials science. However, a derivative, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is listed as a potential endocrine-disrupting compound.[10] Further research would be needed to ascertain any biological activity of the parent compound.

Safety Information

This compound is classified as a skin and eye irritant.[11][12] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[12] It is recommended to wash the skin thoroughly after handling.[12] The compound is also known to be air-sensitive.[3]

Conclusion

This compound is a valuable monomer for the development of advanced polymer materials. Its well-defined chemical and physical properties, combined with its ability to impart desirable characteristics to polymers, make it a subject of continued interest in materials science. This guide provides a foundational understanding of its properties, characterization, and applications for researchers and professionals in related fields.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4,4 -(Hexafluoroisopropylidene)dianiline 98 1095-78-9 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 1095-78-9 [chemicalbook.com]

- 5. This compound | CAS#:1095-78-9 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]

- 8. DE3918792A1 - METHOD FOR PRODUCING 2,2-BIS- (4-AMINOPHENYL) HEXAFLUORPROPANE - Google Patents [patents.google.com]

- 9. EP0311028A2 - A process for bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]

- 10. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]

- 12. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of 2,2-Bis(4-aminophenyl)hexafluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,2-Bis(4-aminophenyl)hexafluoropropane, its aromatic amine structure and the presence of highly electronegative fluorine atoms influence its polarity and hydrogen bonding capabilities, which in turn dictate its solubility in various organic solvents.

Solubility Profile of this compound

Based on available data, the solubility of this compound can be qualitatively summarized. The compound is noted to be soluble in polar aprotic solvents, which are commonly used for the synthesis of polyimides and other polymers derived from this monomer.

Table 1: Qualitative Solubility of this compound

| Organic Solvent Category | Solvent Examples | Qualitative Solubility |

| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP) | Soluble (Implied by use in polymerization) |

| N,N-Dimethylacetamide (DMAc) | Soluble (Implied by use in polymerization) | |

| N,N-Dimethylformamide (DMF) | Soluble (Implied by use in polymerization) | |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Polar Protic Solvents | Methanol | Soluble[1] |

| Water | Insoluble / Slightly Soluble[1][2] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Isothermal Saturation (Gravimetric) Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration (using a syringe filter, for example) or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried solute residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

A Comprehensive Technical Guide to the Melting Point and Thermal Stability of 2,2-Bis(4-aminophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine that serves as a critical monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones, particularly in polyimides and polyamides, imparts desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and increased optical transparency. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, complete with experimental protocols and a visualization of its role in polymerization.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, with a focus on its melting point.

| Property | Value | References |

| Melting Point | 195-198 °C | [1] |

| 198 °C | ||

| 196.0 to 199.0 °C | ||

| Molecular Formula | C₁₅H₁₂F₆N₂ | |

| Molecular Weight | 334.27 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and other polar organic solvents. |

Thermal Stability Analysis

Experimental Protocols

The following sections detail representative experimental methodologies for determining the melting point and thermal stability of aromatic diamines like this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling accessory.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas, such as nitrogen, at a rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min.

-

Hold at 220 °C for 2 minutes to ensure complete melting.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Ramp the temperature again from 25 °C to 220 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting temperature (Tm) is determined as the peak temperature of the endothermic event on the second heating scan. The enthalpy of fusion (ΔHm) is calculated from the area of the melting peak.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal decomposition profile of the sample.

Instrumentation: A thermogravimetric analyzer (TGA).

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram will plot the percentage of weight loss as a function of temperature. Key parameters to be determined include the onset temperature of decomposition and the temperature at which specific percentages of weight loss occur (e.g., 5% and 10%).

Application in Polyimide Synthesis

This compound is a key monomer in the synthesis of high-performance polyimides. The following diagram illustrates the general two-step polymerization process.

Caption: Two-step synthesis of polyimide from this compound.

The process begins with the polycondensation of the diamine and an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This is followed by a cyclodehydration step, either through thermal treatment or chemical agents, to yield the final polyimide.

Conclusion

This compound is a valuable monomer for the development of advanced polymer materials. Its well-defined melting point and the exceptional thermal stability it imparts to polymers make it a subject of significant interest in materials science and engineering. The experimental protocols provided herein offer a standardized approach for the characterization of this and similar aromatic diamines, facilitating further research and development in the field.

References

Spectroscopic Profile of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Bis(4-aminophenyl)hexafluoropropane, also known by its chemical synonym 4,4'-(Hexafluoroisopropylidene)dianiline. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

This compound is a fluorinated aromatic diamine with the chemical formula C₁₅H₁₂F₆N₂ and a molecular weight of approximately 334.26 g/mol . Its structure consists of two 4-aminophenyl groups attached to a central hexafluoroisopropylidene bridge. This compound is registered under CAS number 1095-78-9.

Key physical properties include a melting point in the range of 195-199 °C. It is a white to light-yellow crystalline solid.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. This section summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data Summary

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | |||

| ¹³C | |||

| ¹⁹F |

No specific quantitative NMR data with chemical shifts and coupling constants was found in the publicly available search results. General references indicate the availability of such spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: IR Spectroscopic Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| N-H | Stretching | |

| C-H (aromatic) | Stretching | |

| C=C (aromatic) | Stretching | |

| C-N | Stretching | |

| C-F | Stretching |

While the existence of IR spectra for this compound is mentioned in several sources, specific peak assignments and their corresponding wavenumbers were not available in the conducted search.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

Table 3: Mass Spectrometry Data Summary

| m/z | Ion |

| 334 | [M]⁺ |

The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound is expected at m/z 334. Detailed fragmentation patterns were not found in the available search results.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following sections outline generalized procedures for NMR, IR, and MS analysis of solid organic compounds like this compound.

NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra of an aromatic amine is depicted below.

Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy Protocol

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed for FTIR analysis.

Caption: Workflow for FTIR analysis using the ATR method.

Mass Spectrometry Protocol

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

Caption: General workflow for Mass Spectrometry analysis using EI.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound. While direct quantitative spectral data remains to be fully compiled from publicly accessible records, the provided general experimental protocols serve as a valuable resource for researchers aiming to characterize this compound. Further investigation into specialized chemical literature and spectral databases is recommended to obtain detailed NMR, IR, and MS data.

Purity Analysis of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9), a crucial monomer in the synthesis of high-performance polymers such as polyimides. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the primary techniques for purity assessment. Furthermore, it discusses potential impurities arising from common synthetic routes and presents methods for their identification and quantification. All quantitative data is summarized in structured tables, and experimental workflows are visualized using clear diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline or BIS-A-AF, is a fluorinated aromatic diamine. The presence of the hexafluoroisopropylidene group imparts unique properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and lower dielectric constants. The purity of this monomer is of paramount importance as even trace amounts of impurities can significantly impact the polymerization process and the final properties of the material. This guide serves as a practical resource for professionals requiring robust and reliable analytical methods for the quality control of this compound.

Potential Impurities

The nature and concentration of impurities in this compound are largely dependent on the synthetic route employed. Common synthesis pathways can introduce unreacted starting materials, intermediates, and by-products. Understanding these potential impurities is critical for developing and validating appropriate analytical methods.

Table 1: Potential Impurities in this compound Synthesis

| Impurity Name | Structure | Origin |

| Aniline | C₆H₅NH₂ | Unreacted starting material in syntheses involving aniline. |

| 4-Aminophenol | HOC₆H₄NH₂ | Precursor or hydrolysis by-product. |

| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | (HOC₆H₄)₂C(CF₃)₂ | Starting material in syntheses involving nitration and subsequent reduction. |

| 2,2-Bis(4-nitrophenyl)hexafluoropropane | (O₂NC₆H₄)₂C(CF₃)₂ | Intermediate in syntheses involving nitration. Incomplete reduction leads to its presence. |

| Mono-amino-mono-nitro intermediate | O₂NC₆H₄C(CF₃)₂C₆H₄NH₂ | Incomplete reduction product. |

| Isomeric Impurities (e.g., 2,4'- or 2,2'-diamino isomers) | (H₂NC₆H₄)₂C(CF₃)₂ | By-products from non-selective reactions during synthesis. |

| Halogenated Precursors (e.g., 2,2-Bis(4-chlorophenyl)hexafluoropropane) | (ClC₆H₄)₂C(CF₃)₂ | Unreacted starting material in certain synthetic routes.[1] |

Analytical Methodologies

The primary methods for the purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the main component and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A reversed-phase method using a C18 column is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 50% B

-

26-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm[1]

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

The following table represents typical retention times and peak areas for a sample of this compound with common impurities.

Table 2: Typical HPLC Purity Analysis Data

| Peak ID | Component | Retention Time (min) | Peak Area | Area % |

| 1 | 4-Aminophenol | 3.5 | 15,000 | 0.05 |

| 2 | Aniline | 4.2 | 25,000 | 0.08 |

| 3 | Isomeric Impurity | 12.8 | 60,000 | 0.20 |

| 4 | This compound | 14.5 | 29,750,000 | 99.50 |

| 5 | Mono-amino-mono-nitro intermediate | 16.2 | 45,000 | 0.15 |

| 6 | 2,2-Bis(4-nitrophenyl)hexafluoropropane | 18.1 | 6,000 | 0.02 |

Gas Chromatography (GC)

GC is also a suitable technique for purity determination, as indicated by several suppliers.[2][3][4] This method is particularly useful for identifying volatile and semi-volatile impurities. Due to the high melting point of the analyte (195-198°C), a high-temperature capillary column and appropriate temperature programming are necessary.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Injector Temperature: 280°C

-

Detector Temperature: 310°C

-

Injection Mode: Split (50:1)

-

Injection Volume: 1 µL

-

Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetone.

Table 3: Typical GC Purity Analysis Data

| Peak ID | Component | Retention Time (min) | Peak Area | Area % |

| 1 | Aniline | 5.8 | 30,000 | 0.09 |

| 2 | Isomeric Impurity | 14.2 | 55,000 | 0.18 |

| 3 | This compound | 15.1 | 30,100,000 | 99.70 |

| 4 | Unknown Impurity | 16.5 | 15,000 | 0.03 |

Visualization of Experimental Workflows

HPLC Analysis Workflow

Caption: Workflow for the purity analysis of this compound by HPLC.

GC Analysis Workflow

Caption: Workflow for the purity analysis of this compound by GC.

Impurity Identification Logic

Caption: Logical workflow for the identification of unknown impurities.

Conclusion

The purity of this compound is a critical quality attribute that dictates its performance in polymerization reactions and the properties of the resulting materials. This technical guide has provided detailed and practical protocols for the two primary analytical techniques, HPLC and GC, used for purity assessment. By understanding the potential impurities and employing the robust methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important monomer. The provided workflows and data tables serve as a valuable resource for the implementation and interpretation of these analytical procedures.

References

In-Depth Technical Guide: Health and Safety Information for 2,2-Bis(4-aminophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS No. 1095-78-9). Due to a lack of specific toxicological studies on this compound, data from a structurally similar analogue, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF or BPAF), has been included for informational purposes. This information should be interpreted with caution as the toxicological properties of the two compounds may differ.

Chemical and Physical Properties

This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C15H12F6N2 | [2] |

| Molecular Weight | 334.27 g/mol | |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 195-199 °C | [1][2] |

| Solubility | Insoluble in water. Soluble in methanol. | [4] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.[3][5]

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Toxicological Information

Analogue Data: Bisphenol AF (BPAF)

Acute Toxicity:

Studies on BPAF indicate that it is rapidly absorbed and extensively conjugated following oral administration in rodents.[6][7][8]

Repeated Dose Toxicity:

A 28-day repeated dose oral toxicity study in rats is a standard method for evaluating the sub-acute toxicity of a substance.[9][10] While no such study was found for the target compound, this is the type of study that would be conducted to determine a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity:

BPAF has been shown to have reproductive and developmental toxicity in animal studies.[11][12][13][14][15][16][17] It is considered an endocrine disruptor, acting as a selective estrogen receptor modulator and an androgen receptor antagonist.[12]

A summary of key findings from a study on BPAF is presented below. It is crucial to reiterate that this data is for an analogue and may not be directly translatable to this compound.

| Study Type | Species | Key Findings | NOAEL | Reference(s) |

| Reproductive/Developmental Toxicity Screening | Rat | - Reduced sperm parameters and testosterone (B1683101) levels in males.- Altered follicular development and hormone levels in females. | Not explicitly stated in the provided abstract, but adverse effects were observed at the tested dose of 200 mg/kg. | [11] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, such studies would likely follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

General In Vivo Toxicity Testing Workflow

A general workflow for in vivo toxicity testing is illustrated below. This process is designed to systematically evaluate the potential adverse effects of a substance on a living organism.[18][19][20][21]

References

- 1. 4,4 -(Hexafluoroisopropylidene)dianiline 98 1095-78-9 [sigmaaldrich.com]

- 2. This compound | CAS#:1095-78-9 | Chemsrc [chemsrc.com]

- 3. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]

- 7. Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 11. Bisphenol AF Caused Reproductive Toxicity in Rats and Cineole Co-Treatment Exhibited Protective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The biological effects of bisphenol AF in reproduction and development: What do we know so far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Bisphenol A and its Analogs on Reproductive Health: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Reproductive Toxicity Induced by Low Dose Bisphenol A(BPA) in Male Rats | Semantic Scholar [semanticscholar.org]

- 15. ijvph.org [ijvph.org]

- 16. Evaluation of developmental toxicity in rats exposed to the environmental estrogen bisphenol A during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. fiveable.me [fiveable.me]

- 19. youtube.com [youtube.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. blog.biobide.com [blog.biobide.com]

A Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, key properties, and synthetic applications of the versatile diamine monomer, 2,2-Bis(4-aminophenyl)hexafluoropropane.

Introduction: this compound, commonly referred to as 6F-diamine or BAF, is a fluorinated aromatic diamine with the CAS number 1095-78-9. Its unique molecular structure, featuring a hexafluoroisopropylidene bridge between two 4-aminophenyl groups, imparts exceptional properties to the polymers derived from it. These properties include high thermal stability, excellent chemical resistance, low dielectric constant, and enhanced solubility in organic solvents. Consequently, this monomer is a critical building block in the synthesis of high-performance polymers, particularly polyimides, which find extensive use in the electronics, aerospace, and membrane separation industries. This guide provides a comprehensive overview of the commercial availability, technical specifications, and key synthetic protocols involving this compound for professionals in research and development.

Commercial Suppliers and Key Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for polymerization reactions. The quality and specifications of the monomer can influence the properties of the final polymer, making careful supplier selection and material characterization crucial. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity | Melting Point (°C) | Appearance | Additional Notes |

| TCI America | >98.0% (GC) | 196.0 - 199.0 | White to light yellow to light orange powder to crystal | Also provide purity by non-aqueous titration (>98.0%). |

| SynQuest Laboratories | 98%[1] | 200 - 202[1] | Not specified | Safety data sheet and certificate of analysis available for download. |

| Apollo Scientific | 98%[2] | Not specified | White crystalline powder[2] | - |

| Daken Chem | - | - | - | Professional supplier with 38 years of experience in fine chemical synthesis.[3] |

| chemBlink | - | 195-199 | - | Lists multiple suppliers.[4] |

| Hebei Yanxi Chemical Co., Ltd. | 99% | - | - | As listed on ChemicalBook.[5] |

| Alfa Chemistry | - | 198 | White to Light Yellow to Light Orange Powder to Crystal | Soluble in methanol (B129727), slightly soluble in water. |

It is important to note that specifications can vary between batches and suppliers. Researchers should always refer to the certificate of analysis provided with the purchased material for the most accurate data.

Experimental Protocols: Synthesis of High-Performance Polyimides

This compound is a key monomer in the synthesis of soluble, high-performance polyimides. The most common synthetic route is a two-step polycondensation reaction involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to the final polyimide.

Synthesis of Poly(amic acid) (PAA) from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes a general procedure for the synthesis of a poly(amic acid) precursor.

Materials:

-

This compound (purified by sublimation or recrystallization)

-

Pyromellitic dianhydride (PMDA) (purified by sublimation)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Argon or Nitrogen gas

-

Three-neck round-bottom flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a drying tube.

Procedure:

-

In a flame-dried three-neck round-bottom flask under a positive pressure of argon or nitrogen, dissolve a specific molar amount of this compound in anhydrous DMAc. The concentration is typically in the range of 10-20 wt%.

-

Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

-

Gradually add an equimolar amount of solid PMDA to the stirred solution at room temperature. The addition should be done in portions to control the exothermic reaction and prevent gelation.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

-

The resulting viscous poly(amic acid) solution can be used directly for the next step or stored at low temperature (e.g., < 5 °C) to minimize degradation.

Conversion of Poly(amic acid) to Polyimide

The poly(amic acid) can be converted to the final polyimide through thermal or chemical imidization.

This method involves heating the poly(amic acid) film to high temperatures.

Procedure:

-

Cast the poly(amic acid) solution onto a clean, flat glass substrate using a doctor blade or by spin coating to achieve a uniform thickness.

-

Place the cast film in a vacuum oven or a furnace with a controlled atmosphere (e.g., nitrogen).

-

Heat the film in a stepwise manner to remove the solvent and induce cyclodehydration. A typical heating profile is:

-

80-100 °C for 1-2 hours (to slowly remove the bulk of the solvent).

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300 °C for 1 hour (or higher, depending on the desired degree of imidization and the thermal stability of the polymer).

-

-

After the final heating step, cool the furnace down to room temperature slowly to avoid thermal stress in the film.

-

The resulting polyimide film can be carefully peeled off from the glass substrate.

This method uses chemical dehydrating agents at lower temperatures.

Procedure:

-

To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine). The molar ratio of acetic anhydride (B1165640) to the amic acid repeating unit is typically 2-4, and the molar ratio of the catalyst is around 1.

-

Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours (e.g., 6-12 hours).

-

Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol.

-

Collect the precipitated polyimide powder by filtration.

-

Wash the powder thoroughly with the non-solvent to remove residual reagents and solvent.

-

Dry the polyimide powder in a vacuum oven at an elevated temperature (e.g., 150-200 °C) to remove any remaining solvent.

Applications in Drug Development and Research

While the primary applications of this compound are in materials science, its derivatives, particularly polyimides, possess properties that are of interest to the drug development and biomedical research communities. The high thermal stability and chemical resistance of these polymers make them suitable for applications requiring robust materials. For instance, polyimide films derived from this monomer can be used as substrates for cell culture or as components in microfluidic devices for drug screening and analysis. The low dielectric constant is also advantageous for the fabrication of implantable electronic devices. Further research may explore the use of these fluorinated polyimides in drug delivery systems, where their controlled solubility and biocompatibility could be tailored.

This compound is a valuable and versatile monomer for the synthesis of high-performance polymers. Its commercial availability from a range of suppliers provides researchers with access to this key building block. The detailed experimental protocols for polyimide synthesis outlined in this guide offer a starting point for the development of advanced materials with tailored properties for a variety of applications, from electronics to potential uses in the biomedical field. As with any chemical synthesis, appropriate safety precautions should be taken, and the purity of the starting materials should be carefully considered to ensure the desired properties of the final polymer.

References

- 1. CAS 1095-78-9 | 3730-3-44 | MDL MFCD00039146 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. dakenchem.com [dakenchem.com]

- 4. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]

- 5. This compound | 1095-78-9 [chemicalbook.com]

Synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2-bis(4-aminophenyl)hexafluoropropane, a key monomer in the production of high-performance polymers such as polyimides and polyamides. The document details three distinct synthetic pathways, offering in-depth experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.

Introduction

This compound, also known as 6F-diamine, is a fluorinated aromatic diamine valued for its ability to impart desirable properties to polymers, including high thermal stability, improved solubility, low dielectric constant, and enhanced optical transparency. These characteristics make it a critical component in materials for aerospace, electronics, and medical applications. This guide explores three primary synthesis routes, each with its own set of advantages and challenges.

Route 1: Buchwald-Hartwig Amination of 2,2-Bis(4-halophenyl)hexafluoropropane

This modern synthetic approach utilizes a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to form the carbon-nitrogen bonds. The process involves the reaction of a dihalo-precursor with a protected amine, followed by a deprotection step to yield the final diamine.

Experimental Protocol

Step 1: Synthesis of the Protected Diamine Intermediate

A detailed experimental protocol is provided in Chinese patent CN112624930A. In a representative procedure, 2,2-bis(4-chlorophenyl)hexafluoropropane is reacted with benzylamine (B48309) in the presence of a palladium catalyst and a base.

-

To a 500 mL four-neck flask, add 38.1 g (0.1 mol) of 2,2-bis(4-chlorophenyl)hexafluoropropane and 240 g of toluene (B28343). Stir at room temperature to dissolve.

-

Add 25.8 g (0.25 mol) of sodium tert-butoxide and 0.4 g of the palladium catalyst, pd2(dba)3-XPhos. Stir the mixture at room temperature for 1 hour.

-

Heat the mixture to 50°C and add 26.8 g (0.25 mol) of benzylamine dropwise over 2 hours.

-

Maintain the reaction temperature at 50-55°C until HPLC analysis indicates that the starting material is less than 0.5%.

Step 2: Deprotection to Yield this compound

The benzyl (B1604629) protecting groups are removed via hydrogenolysis.

-

In a 250 mL four-neck flask, dissolve 40.0 g of the protected diamine intermediate in 120 g of methanol (B129727).

-

Add 8 g of formic acid and 1.3 g of palladium on carbon (Pd/C).

-

Replace the atmosphere with hydrogen and maintain the pressure using a hydrogen balloon.

-

Stir the reaction at 20-30°C for 20 hours, or until HPLC analysis shows complete consumption of the starting material.

-

Filter the reaction mixture and rinse the filter cake with methanol.

-

Concentrate the filtrate to recover the methanol and obtain the crude product.

-

The crude product can be purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,2-bis(4-chlorophenyl)hexafluoropropane | CN112624930A |

| Reagents | Benzylamine, Sodium tert-butoxide, Pd2(dba)3-XPhos, Formic Acid, Pd/C | CN112624930A |

| Overall Yield | 79-80% | CN112624930A |

| Product Purity | 99.4-99.5% (by HPLC) | CN112624930A |

Synthesis Pathway

Caption: Buchwald-Hartwig amination route.

Route 2: Curtius Rearrangement of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (B75619)

This classical synthetic route involves the conversion of a dicarboxylic acid to a diamine via a Curtius rearrangement. The key steps include the formation of a diacyl chloride, conversion to a diacyl azide (B81097), thermal rearrangement to a diisocyanate, and subsequent hydrolysis.

Experimental Protocol

A detailed experimental protocol is provided in German patent DE3918792A1.

Step 1: Synthesis of 2,2-Bis(4-chloroformylphenyl)hexafluoropropane

-

In a 3 L three-necked flask, suspend 500 g of 2,2-bis(4-carboxyphenyl)hexafluoropropane in 1 L of toluene with 1 mL of dimethylformamide.

-

Heat the mixture to 60°C and slowly add 370 g of thionyl chloride over 2 hours with stirring.

-

The conversion to the diacyl chloride is reported to be over 98% by HPLC analysis.

Step 2: Synthesis of the Diacyl Azide

-

The solution of the diacyl chloride in toluene is mixed with an aqueous solution of sodium azide.

-

The organic phase containing the diacyl azide is separated.

Step 3: Curtius Rearrangement to the Diisocyanate

-

Heat a portion (150 mL) of the dried organic liquid from the previous step to 90°C in a 3 L three-necked flask.

-

Slowly add the remainder of the organic solution to the heated flask over 3 hours.

-

After the addition is complete, stir the mixture at 100°C for 1 hour to complete the rearrangement to the diisocyanate. The conversion is reported to be over 98% by HPLC.

Step 4: Hydrolysis to this compound

-

The isocyanate solution is hydrolyzed under acidic conditions using sulfuric acid at a temperature of at least 80°C to form the sulfate (B86663) salt of the diamine.

-

The acidic aqueous phase is separated and neutralized with a 20% aqueous NaOH solution to precipitate the free diamine.

-

The white powder product is collected by filtration and dried.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,2-bis(4-carboxyphenyl)hexafluoropropane | DE3918792A1 |

| Reagents | Thionyl chloride, Sodium azide, Sulfuric acid, Sodium hydroxide | DE3918792A1 |

| Overall Yield | 95.3% | DE3918792A1 |

| Product Purity | 98.4% | DE3918792A1 |

Synthesis Pathway

Caption: Curtius rearrangement route.

Route 3: Nitration and Reduction

Experimental Protocol (Analogous Synthesis)

Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane

The following protocol is for the synthesis of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (B1660221).

-

In a suitable reactor, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol (B145695).

-

Cool the solution and add dilute nitric acid dropwise while maintaining the temperature at 60°C.

-

The reaction is typically carried out for 6 hours.

-

The product can be isolated by crystallization.

Step 2: Reduction of the Dinitro Intermediate

The reduction of the dinitro compound to the diamine can be achieved by catalytic hydrogenation.

-

Dissolve the dinitro compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Pressurize the reactor with hydrogen gas.

-

The reaction is typically run at elevated temperature and pressure until hydrogen uptake ceases.

-

After the reaction is complete, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.

Quantitative Data (for Analogous Hydroxylated Compound)

| Parameter | Value | Reference |

| Starting Material | 2,2-bis(4-hydroxyphenyl)hexafluoropropane | [1] |

| Reagents | Nitric acid, Ethanol, FeCl3/Activated Carbon, Hydrazine hydrate | [1] |

| Nitration Yield | 96% | [1] |

| Reduction Yield | 92% | [1] |

Synthesis Pathway

Caption: Nitration and reduction route.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.

Caption: General laboratory workflow.

Conclusion

This technical guide has detailed three primary synthetic routes to this compound. The Buchwald-Hartwig amination offers a modern, high-yield approach, while the Curtius rearrangement represents a more traditional, yet effective, pathway. The nitration and reduction route, a staple of aromatic chemistry, provides a viable alternative. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis of this important fluorinated diamine.

References

Unveiling the Elusive Crystal Structure of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 2,2-Bis(4-aminophenyl)hexafluoropropane, a fluorinated diamine of significant interest in materials science and potentially in drug development. While a definitive, publicly available crystal structure for this specific compound remains elusive at the time of this writing, this document provides a comprehensive overview of its known properties and outlines the experimental protocols that would be employed for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction.

Physicochemical Properties

This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a white to light yellow crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1095-78-9 | [2] |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [2] |

| Molecular Weight | 334.26 g/mol | [2] |

| Melting Point | 195-198 °C | [3][4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Sparingly soluble in water, soluble in methanol | [2] |

Hypothetical Crystallographic Data

While a specific crystal structure is not available, a hypothetical table of crystallographic data is presented below to illustrate the parameters that would be determined from a successful single-crystal X-ray diffraction experiment. This data is essential for understanding the three-dimensional arrangement of the molecule in the solid state, which can influence its physical properties and interactions with other molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.465 |

| R-factor (%) | < 5 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4,4'-(hexafluoroisopropylidene)diphenol with ammonia (B1221849) or a protected amine source, followed by deprotection. The following is a generalized workflow for its synthesis.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step in determining the crystal structure of a compound. For aromatic amines like this compound, recrystallization from a suitable solvent or solvent system is the primary method.

Protocol for Recrystallization:

-

Solvent Selection: A variety of solvents should be screened to find one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for recrystallization of aromatic amines include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling: The saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. Further cooling in a refrigerator or ice bath can promote further crystallization.

-

Crystal Isolation: The formed crystals are isolated by filtration, typically under vacuum.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Protocol for Data Collection and Structure Determination:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This process yields precise bond lengths, bond angles, and other structural parameters.

Conclusion

While the definitive crystal structure of this compound is not currently in the public domain, this guide provides the foundational knowledge and experimental framework necessary for its determination. The protocols outlined for synthesis, crystallization, and X-ray diffraction are standard methodologies in the field of chemical crystallography. The elucidation of this crystal structure would be a valuable contribution, providing deeper insights into the structure-property relationships of this important fluorinated diamine and aiding in the rational design of new materials and potential therapeutic agents.

References

A Deep Dive into the Theoretical Landscape of 2,2-Bis(4-aminophenyl)hexafluoropropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline and commonly abbreviated as 6F-diamine, is a crucial diamine monomer in the synthesis of high-performance polyimides. The incorporation of the hexafluoroisopropylidene -(CF₃)₂C- group into the polymer backbone imparts a unique combination of desirable properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and high optical transparency. These characteristics make polyimides derived from 6F-diamine suitable for a wide range of advanced applications, from aerospace components and electronic packaging to gas separation membranes and flexible displays.

Theoretical and computational studies play a pivotal role in understanding the structure-property relationships of 6F-diamine and the resulting polymers at a molecular level. By employing quantum chemical calculations, researchers can predict and analyze various molecular properties, offering insights that guide the rational design of new materials with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular geometry, electronic properties, and the computational methodologies used for its investigation.

Molecular Structure and Properties

The molecular structure of this compound is characterized by two aminophenyl rings linked by a central hexafluoroisopropylidene bridge. This unique structure is the primary determinant of its chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₂F₆N₂ |

| Molecular Weight | 334.26 g/mol |

| CAS Number | 1095-78-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195-198 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP) |

Theoretical and Computational Methodologies

The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, electronic structure, and other molecular properties. Density Functional Theory (DFT) is a widely used method for such studies due to its favorable balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

A common computational protocol for studying this compound and similar molecules involves the following steps:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a specific functional and basis set. A popular choice for organic molecules is the B3LYP functional with the 6-31G* basis set. The optimization process continues until the forces on the atoms and the energy change between successive steps are below a certain threshold.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Calculated Molecular Properties

Calculated Geometrical Parameters (Representative Values)

The following table presents typical bond lengths and angles for the key structural motifs in this compound, as would be predicted by DFT calculations at the B3LYP/6-31G* level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (phenyl) | 1.39 - 1.41 |

| C-N | 1.40 - 1.42 | |

| C-C (bridgehead) | 1.54 - 1.56 | |

| C-F | 1.34 - 1.36 | |

| Bond Angles (°) | C-C-C (phenyl) | 119 - 121 |

| C-C-N | 119 - 121 | |

| F-C-F | 107 - 109 | |

| C-C(bridge)-C | 109 - 111 |

Calculated Electronic Properties (Representative Values)

The electronic properties, particularly the HOMO and LUMO energies, are crucial for understanding the reactivity and charge transfer characteristics of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

The relatively large HOMO-LUMO gap is indicative of the high chemical stability of the molecule. The presence of the electron-withdrawing -CF₃ groups contributes to the lowering of both HOMO and LUMO energy levels compared to its non-fluorinated analog.

Structure-Property Relationships

The theoretical studies on this compound provide a fundamental understanding of how its molecular structure influences the macroscopic properties of the polyimides derived from it.

The bulky hexafluoroisopropylidene group introduces significant steric hindrance, which disrupts the efficient packing of the polymer chains. This leads to an increase in the fractional free volume, which is beneficial for applications such as gas separation membranes, as it enhances gas permeability. Furthermore, the reduced interchain interactions, also a consequence of the bulky group, contribute to the enhanced solubility of the resulting polyimides in organic solvents, facilitating their processing.

The high electronegativity of the fluorine atoms leads to a decrease in the polarizability of the polymer chains, which is a key factor in achieving a low dielectric constant. The bent geometry of the diamine monomer also contributes to the disruption of regular chain packing, further enhancing solubility and reducing the likelihood of forming charge-transfer complexes between polymer chains, which is responsible for the high optical transparency of these materials.

Conclusion